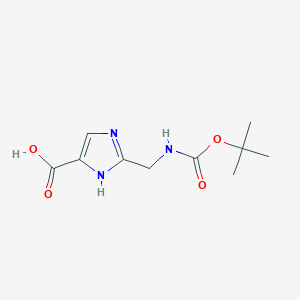
2,3-Butanedione,1-chloro-, 2,3-dioxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
dimethylglyoxime , is a chemical compound with the molecular formula C4H8N2O2 . It is a derivative of butanedione and is commonly used in analytical chemistry for the detection of nickel and other metals. This compound is known for its ability to form stable complexes with metal ions, making it a valuable reagent in various scientific applications.
Synthetic Routes and Reaction Conditions:
Chlorination of 2,3-Butanedione: The compound can be synthesized by chlorinating 2,3-butanedione using chlorine gas in the presence of a suitable catalyst.
Oximation: The chlorinated product is then subjected to oximation by reacting it with hydroxylamine hydrochloride in an alkaline medium.
Industrial Production Methods: The industrial production of 2,3-Butanedione,1-chloro-, 2,3-dioxime involves large-scale chlorination and oximation processes, often carried out in controlled environments to ensure purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the chloro and oxime groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used to substitute the chloro and oxime groups.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones can be formed.
Reduction Products: Alcohols and amines are common reduction products.
Substitution Products: Different halogenated and hydroxylated derivatives can be synthesized.
Mechanism of Action
. It is a derivative of 2,3-Butanedione, also known as diacetyl , which is a volatile compound that contributes to the flavor and aroma of certain foods and beverages .
The dioxime derivative of 2,3-Butanedione is known to form complexes with metal ions , which suggests that it might interact with metal-containing proteins or enzymes in biological systems.
Scientific Research Applications
2,3-Butanedione,1-chloro-, 2,3-dioxime is widely used in scientific research due to its ability to form stable complexes with metal ions. It is commonly employed in:
Chemistry: Used as a reagent for the detection and quantification of nickel and other metals.
Biology: Applied in studies involving metalloproteins and metal ion transport.
Medicine: Utilized in the development of metal-based drugs and diagnostic agents.
Industry: Employed in the manufacturing of catalysts and in the purification of metal ores.
Comparison with Similar Compounds
2,3-Butanedione,1-chloro-, 2,3-dioxime is unique in its ability to form stable complexes with a wide range of metal ions. Similar compounds include:
2,3-Butanedione: A precursor to this compound, used in various chemical reactions.
Dimethylglyoxime: Another name for this compound, often used interchangeably.
Chugaev's Reagent: A specific application of this compound in analytical chemistry.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
82506-99-8 |
|---|---|
Molecular Formula |
C4H7ClN2O2 |
Molecular Weight |
150.56 g/mol |
IUPAC Name |
(NE)-N-[(3E)-1-chloro-3-hydroxyiminobutan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C4H7ClN2O2/c1-3(6-8)4(2-5)7-9/h8-9H,2H2,1H3/b6-3+,7-4- |
InChI Key |
ZBMQRQACJNHGNB-JOVCIAKGSA-N |
SMILES |
CC(=NO)C(=NO)CCl |
Isomeric SMILES |
C/C(=N\O)/C(=N\O)/CCl |
Canonical SMILES |
CC(=NO)C(=NO)CCl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (NE)-N-[amino-(4-hydroxy-1-benzothiophen-2-yl)methylidene]carbamate](/img/structure/B1498431.png)






![[1,2,4]Triazolo[1,5-C]pyrimidin-5-ylhydrazine](/img/structure/B1498449.png)



![[2-(2-Amino-acetylamino)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1498458.png)


